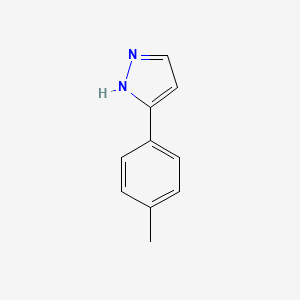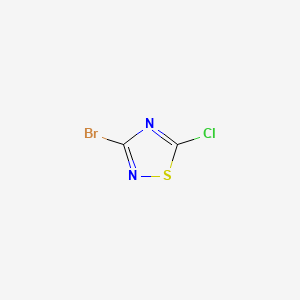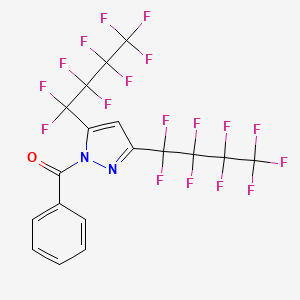
1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The research on azole derivatives, particularly those involving pyrazole moieties, has been extensive due to their potential applications in various fields, including medicinal chemistry and materials science. Pyrazoles are a class of organic compounds characterized by a five-membered ring structure containing two nitrogen atoms. The studies reviewed here focus on the synthesis, characterization, and analysis of various bis(pyrazole) derivatives, which are compounds containing two pyrazole units connected to a central core, such as a benzene ring .
Synthesis Analysis
The synthesis of bis(pyrazole) derivatives has been achieved through various methods. For instance, the facile preparation of polytopic azoles like 1,4-bis(pyrazol-4-yl)benzene was accomplished using high-yield syntheses with mild conditions and inexpensive reactants . Another study reported the synthesis of novel bis(pyrazole-benzofuran) hybrids, which were obtained through 1,3-dipolar cycloaddition reactions and further functionalization . Additionally, the reaction of pyrazole derivatives with terephthaloyl dichloride in the presence of a base led to the formation of 1,4-bis(substituted-carbonyl)benzene compounds . These methods demonstrate the versatility and efficiency of synthesizing bis(pyrazole) derivatives.
Molecular Structure Analysis
The molecular structures of bis(pyrazole) derivatives have been elucidated using various analytical techniques. X-ray powder diffraction studies revealed non-isomorphous crystal structures for polytopic azoles, with molecules interacting via hydrogen bonds to form two-dimensional sheets . Single-crystal diffraction data for 1,4-bis(substituted-carbonyl)benzene compounds showed that they belong to different monoclinic space groups, indicating diverse solid-state structures . Furthermore, the conformational isomerism of a complex pyrazole derivative was studied using X-ray crystallography and semi-empirical calculations, highlighting the dynamic nature of these molecules .
Chemical Reactions Analysis
The bis(pyrazole) derivatives have shown potential as catalysts and inhibitors in various chemical reactions. For example, 1,3,5-Tris(hydrogensulfato) benzene was used as an efficient catalyst for the synthesis of bis(pyrazol-5-ol) derivatives . The bis(pyrazole-benzofuran) hybrids exhibited potent inhibitory activities against bacterial biofilms and the MurB enzyme, which is crucial for bacterial cell wall synthesis . These findings suggest that bis(pyrazole) derivatives can be functional in both synthetic chemistry and biochemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(pyrazole) derivatives have been characterized through spectroscopic and thermal analyses, revealing high chemical and thermal stability . Density functional theory (DFT) calculations were performed to explore the geometric and electronic properties of 1,4-bis(substituted-carbonyl)benzene compounds, with results showing good agreement with experimental data . The nonlinear optical (NLO) properties and reactivity parameters of these compounds were also investigated, indicating their potential for development in coordination chemistry .
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Theoretical Analysis
1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole and similar compounds have been a subject of study for their molecular structure and electronic properties. Khan et al. (2020) explored the structure of pyrazole derivatives in both solution and solid states, utilizing Density Functional Theory (DFT) calculations. Their research provides insights into the geometric and electronic properties of these compounds, which could be useful in developing coordination chemistry under optimal conditions (Khan et al., 2020).
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives, including those similar to 1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole, have been widely studied. Sharma et al. (2010) report on the synthesis of new arylazopyrazoles, highlighting the identity of these products through elemental analysis and spectral data. This research contributes to understanding the chemical nature and potential applications of pyrazole derivatives (Sharma et al., 2010).
Coordination Chemistry
Research into the coordination chemistry of pyrazole derivatives is significant. Someya et al. (2013) investigated the coordination chemistry of a ligand similar to 1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole with copper, demonstrating different coordination modes depending on the metal and co-ligand used. This research opens avenues for the application of such compounds in catalysis and material science (Someya et al., 2013).
Biological and Antimicrobial Activities
The potential biological activities of pyrazole derivatives are an area of active research. Chande et al. (1999) synthesized novel pyrazole derivatives that exhibit excellent antimicrobial activity. Such findings are crucial for developing new antimicrobial agents (Chande Ms, Thakkar Nv, & Patil Dv, 1999).
Safety And Hazards
Eigenschaften
IUPAC Name |
[3,5-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)pyrazol-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H6F18N2O/c19-11(20,13(23,24)15(27,28)17(31,32)33)8-6-9(38(37-8)10(39)7-4-2-1-3-5-7)12(21,22)14(25,26)16(29,30)18(34,35)36/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCDZRZPEPWCJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(=CC(=N2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H6F18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371062 |
Source


|
| Record name | 1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole | |
CAS RN |
231630-89-0 |
Source


|
| Record name | 1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

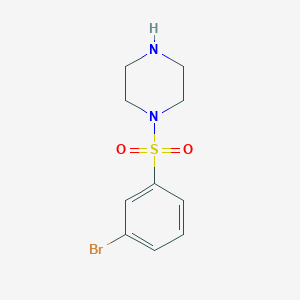
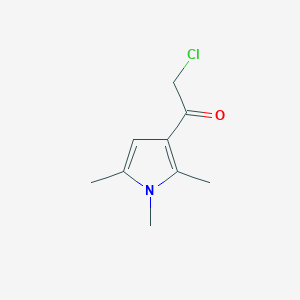
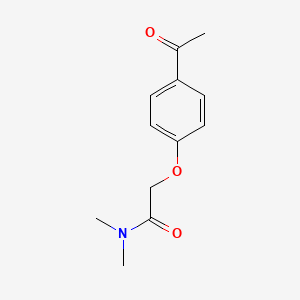
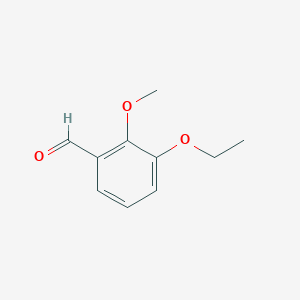

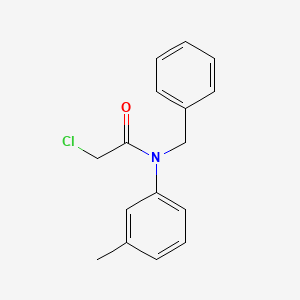
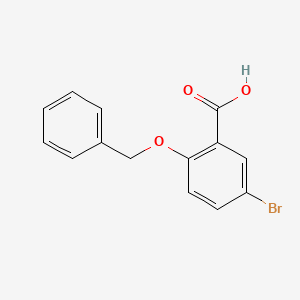
![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)
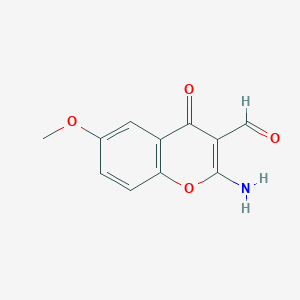

![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)

